N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Description
N-(3,5-dimethoxyphenyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24FN7O3 and its molecular weight is 441.467. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Fluorescent Staining
Piperazine derivatives, including those similar to Hoechst 33258, demonstrate strong binding to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. These compounds are utilized in biological research for fluorescent DNA staining, enabling the visualization of chromosomes and nuclear structures in cell biology studies. Their applications extend to radioprotection and topoisomerase inhibition, highlighting their potential in drug design and molecular biology research (Issar & Kakkar, 2013).
Pharmacophoric Groups in Antipsychotics
The arylcycloalkylamine class, including phenyl piperidines and piperazines, represents key pharmacophoric groups in several antipsychotic agents. Research indicates that arylalkyl substituents improve the potency and selectivity of binding affinity at D(2)-like receptors. This underscores the importance of these structures in developing new antipsychotic drugs (Sikazwe et al., 2009).
Metabolism and Clinical Application of Arylpiperazine Derivatives
Arylpiperazine derivatives have clinical applications, primarily in treating depression, psychosis, or anxiety. Their metabolism, including N-dealkylation to 1-aryl-piperazines, reveals a complex interaction with various neurotransmitter receptors. This highlights their potential in designing drugs with specific receptor targets, offering insights into the pharmacological actions and clinical efficacy of such compounds (Caccia, 2007).
Anti-mycobacterial Activities
Piperazine as a core structure plays a significant role in developing anti-mycobacterial agents. The review of piperazine-based compounds over five decades emphasizes their potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This suggests the compound's relevance in developing new anti-tuberculosis medications (Girase et al., 2020).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O3/c1-31-18-11-16(12-19(13-18)32-2)23-21(30)28-9-7-27(8-10-28)14-20-24-25-26-29(20)17-5-3-15(22)4-6-17/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWOAZRGVJWQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.